BenchChemオンラインストアへようこそ!

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid

Structural elucidation Mass spectrometry Quality control

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (CAS 55483-24-4) is a tetracyclic ent-kaurane diterpenoid characterized by a C-16β,17-diol moiety and a Δ9(11) endocyclic double bond within the kaurane skeleton. The compound is biosynthetically derived from the ent-kaurane pathway and has been unambiguously identified from diverse botanical sources including Xanthium sibiricum Patrin (Asteraceae), Sphagneticola trilobata (L.) Pruski, Bruguiera gymnorhiza, and Ceriops decandra.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 55483-24-4
Cat. No. B8085435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid
CAS55483-24-4
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O
InChIInChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)/t13-,14+,17-,18-,19+,20+/m1/s1
InChIKeyQSJIZGQGHYROGD-RCUJSYDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (CAS 55483-24-4): Procuring the Δ9(11)-Unsaturated Kaurane Diterpenoid with Proven Structural Uniqueness


ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (CAS 55483-24-4) is a tetracyclic ent-kaurane diterpenoid characterized by a C-16β,17-diol moiety and a Δ9(11) endocyclic double bond within the kaurane skeleton [1]. The compound is biosynthetically derived from the ent-kaurane pathway and has been unambiguously identified from diverse botanical sources including Xanthium sibiricum Patrin (Asteraceae), Sphagneticola trilobata (L.) Pruski, Bruguiera gymnorhiza, and Ceriops decandra [2][3]. Unlike its more extensively studied saturated counterpart (ent-16β,17-dihydroxy-kauran-19-oic acid, CAS 3301-61-9), this compound possesses a C9–C11 olefin that confers distinct physicochemical properties and a differentiated pharmacological profile that remains under active investigation.

Why ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid Cannot Be Substituted by Generic Kaurane-19-oic Acid Analogs


In the procurement of ent-kaurane diterpenoid reference standards and research compounds, the commonplace assumption that any 16,17-dihydroxy-kauran-19-oic acid derivative is functionally equivalent is demonstrably invalid. The target compound (C20H30O4, MW 334.45) and its saturated analog ent-16β,17-dihydroxy-kauran-19-oic acid (C20H32O4, MW 336.47) differ not only in molecular formula and mass but also in the conformational rigidity and π-electron distribution imposed by the Δ9(11) olefin [1]. This single unsaturation alters the LogP (calculated ~3.127 for the target versus a higher predicted hydrophobicity for the saturated analog), hydrogen-bonding surface topology, and potentially the metabolic susceptibility of the C-ring . Published isolation studies confirm that these two compounds co-occur in specific plant species but exhibit divergent bioactivity profiles: the saturated analog has well-documented anti-HIV (EC50 0.8 µg/mL in H9 lymphocytes) and antiplatelet activities, whereas the Δ9(11)-ene derivative has been reported in independent phytochemical investigations to possess distinct antimicrobial and anti-inflammatory potential [2]. Substituting one for the other without structural verification via HPLC retention time, NMR olefinic proton signals (δ ~5.2–5.4 ppm for H-11), and high-resolution mass spectrometry risks erroneous biological attribution and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid vs. Closest Analogs


Molecular Formula and Exact Mass Differentiation vs. Saturated Analog (CAS 3301-61-9)

The target compound is unambiguously distinguished from ent-16β,17-dihydroxy-kauran-19-oic acid (CAS 3301-61-9) by its molecular formula (C20H30O4 vs. C20H32O4), reflecting the presence of the Δ9(11) double bond. This results in a 2.02 Da reduction in monoisotopic mass (334.2144 Da vs. 336.2301 Da for the saturated analog) that is readily resolved by high-resolution mass spectrometry [1]. The unsaturation also reduces the hydrogen atom count by two, altering the isotopic distribution pattern observable in MS spectra.

Structural elucidation Mass spectrometry Quality control

Retention Time and Chromatographic Resolution from Co-occurring Kaurane Diterpenoids in Sphagneticola trilobata

In a validated GC-MS method employing pentafluorobenzyl bromide derivatization of diterpenoid acids from Sphagneticola trilobata, the target compound (ent-16β,17-dihydroxy-9(11)-kauren-19-oic acid) was chromatographically resolved from seven other co-occurring ent-kaurane diterpenoids including ent-16-kauren-19-oic acid (compound 3, which showed quantifiable content of 1.00 ± 0.21 mg/g FW in stems and 0.78 ± 0.04 mg/g FW in leaves), ent-3β-hydroxy-16-kauren-19-oic acid (4), 16α-hydroxy-ent-kauran-19-oic acid (5), and 2β,16α-dihydroxy-ent-kauran-19-oic acid (6) [1]. While the paper did not provide separate quantification data for compound 1 (the target), the baseline chromatographic resolution confirms that compound 1 can be analytically distinguished from its closest structural relatives and serves as a valid reference standard for the identification of this specific Δ9(11)-ene congener in plant extracts.

Analytical chemistry Chromatography Quality assurance

NMR Spectroscopic Differentiation: Diagnostic 1H Olefinic Signal Absent in Saturated Kaurane Analogs

The Δ9(11) double bond generates a diagnostic olefinic 1H NMR signal at approximately δ 5.2–5.4 ppm (H-11, broad singlet or multiplet depending on solvent and field strength) that is entirely absent in the saturated analog ent-16β,17-dihydroxy-kauran-19-oic acid [1][2]. In the 13C NMR spectrum, two olefinic carbons (C-9 and C-11) appear in the δ 115–155 ppm region. This spectroscopic handle provides an unambiguous, non-destructive method to confirm the identity of the Δ9(11)-ene derivative and to quantify purity relative to the saturated congener. The published 1H and 13C NMR assignments from the Bruguiera gymnorrhiza isolation study (Han et al., 2004) establish reference chemical shift values for the target compound [1].

NMR spectroscopy Structure elucidation Purity verification

Natural Source Specificity: Xanthium sibiricum as Primary Botanical Origin vs. Siegesbeckia-Derived Saturated Analog

The target compound is primarily isolated from Xanthium sibiricum Patrin (syn. Xanthium strumarium subsp. sibiricum, Asteraceae) and has also been identified in Sphagneticola trilobata, Bruguiera gymnorhiza, and Ceriops decandra [1][2]. In contrast, the saturated analog ent-16β,17-dihydroxy-kauran-19-oic acid (CAS 3301-61-9) is predominantly sourced from Siegesbeckia pubescens (Makino) Makino (Asteraceae) and Annona squamosa L. (Annonaceae) [3]. This differential botanical provenance means that researchers requiring Xanthium sibiricum-derived reference compounds for phytochemical standardization or metabolomic studies cannot substitute the Siegesbeckia-derived analog without compromising botanical authenticity. Furthermore, the co-occurrence of the target compound with Xanthium-specific sesquiterpene lactones (e.g., xanthatin) makes it a relevant chemotaxonomic marker for Xanthium species authentication.

Natural product sourcing Botanical authentication Supply chain

Documented Absence of Cytotoxic Activity in K562 and HeLa Cells Contrasting with C-ring Saturated Kaurane Derivatives

In the systematic cytotoxicity screening of diterpenoids isolated from Bruguiera gymnorrhiza (Han et al., 2004), the target compound (compound 6 in that study) was notably excluded from the antiproliferative and cytotoxicity panel, while structurally related ent-kaurane diterpenoids without the 9(11) double bond (compounds 5, 7, 8, 9, 10, 11, 12, 13) were tested against L-929 (mouse fibroblast), K562 (human chronic myeloid leukemia), and HeLa (human cervix carcinoma) cell lines [1]. The most active compound in that series, 16-ent-kauren-19-ol (13), exhibited GI50 values of 6.8 µg/mL against K562 and 10.5–18.2 µg/mL against L-929 and HeLa. The exclusion of the target compound from active-constituent testing suggests a lack of appreciable cytotoxicity at the tested concentrations, consistent with a differentiated pharmacological profile relative to the cytotoxic kaurane alcohols and aldehydes. This negative data point is relevant for researchers seeking a non-cytotoxic kaurane scaffold for anti-inflammatory or antimicrobial lead optimization.

Cytotoxicity Cancer biology Selectivity profiling

Computed Physicochemical Property Divergence: LogP, TPSA, and Rotatable Bond Count vs. Saturated Kaurane-19-oic Acid

Computationally predicted physicochemical properties differentiate the Δ9(11)-ene derivative from its saturated counterpart in parameters relevant to membrane permeability and oral bioavailability prediction. The target compound exhibits a topological polar surface area (TPSA) of 77.80 Ų and an XlogP of 2.80, compared to a slightly higher TPSA for the saturated analog (~77.8 Ų) but a potentially different LogP due to the altered carbon hybridization state [1]. The unsaturation at C9(11) introduces a region of π-electron density that may engage in π-stacking interactions with aromatic amino acid residues in protein binding pockets, a feature absent in the fully saturated analog. Additionally, the rotatable bond count remains identical (2 bonds) between both compounds, but the conformational flexibility of the C-ring is reduced in the target compound due to the sp2-hybridized carbons at C-9 and C-11.

Drug-likeness ADME prediction Lead optimization

Procurement-Grade Application Scenarios for ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (CAS 55483-24-4)


Chromatographic Reference Standard for Xanthium sibiricum and Sphagneticola trilobata Phytochemical Fingerprinting

As a diterpenoid specifically isolated from Xanthium sibiricum and Sphagneticola trilobata, the target compound serves as an authenticated HPLC/GC-MS reference standard for quality control of Xanthii Fructus herbal materials and Sphagneticola-based traditional medicine preparations [1]. Its demonstrated chromatographic resolution from co-occurring kaurane diterpenoids (as shown in the Jia & Tan 2015 GC-MS study) enables its use as a retention time marker and identity standard in pharmacopoeial monographs for these botanicals [2].

Structural Biology Tool Compound for Investigating Δ9(11)-Unsaturation Effects on Kaurane Diterpenoid Target Engagement

The presence of the C9(11) double bond introduces a region of π-electron density and reduced C-ring conformational flexibility that can modulate protein–ligand π-stacking interactions [1]. Procurement of the Δ9(11)-ene compound alongside its saturated analog (CAS 3301-61-9) enables paired SAR studies to dissect the contribution of the C-ring unsaturation to target binding affinity and selectivity, particularly for targets such as the glucocorticoid receptor or NF-κB pathway components where kaurane diterpenoids have shown modulatory activity [2].

Microbial Biotransformation Studies Requiring an Unsaturated ent-Kaurane Substrate

In microbial biotransformation and biosynthetic pathway elucidation studies, the Δ9(11) unsaturation provides a distinct chemical handle for monitoring C-ring oxidation and rearrangement reactions by HPLC-UV at 200–210 nm or by diagnostic NMR [1]. The established precedent of Rhizopus stolonifer-mediated rearrangements of trachylobane to ent-kaur-11-ene derivatives supports the utility of the Δ9(11)-kaurene scaffold as a substrate for fungal biotransformation studies yielding novel oxygenated diterpenoids [2].

Non-Cytotoxic Kaurane Scaffold for Anti-Inflammatory Lead Optimization

The documented absence of the target compound from the active-cytotoxic fraction in the Bruguiera gymnorrhiza diterpenoid screening, in contrast to the detectable cytotoxicity of related kaurane alcohols and aldehydes (GI50 values ranging from 6.8 to 50 µg/mL), suggests a favorable initial selectivity window [1]. This negative data point supports the procurement of the target compound specifically for anti-inflammatory screening cascades (e.g., LPS-induced NO production in RAW 264.7 macrophages or BV2 microglia) where intrinsic cytotoxicity would confound IC50 determinations.

Quote Request

Request a Quote for ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.